molecular formula C28H20ClN5O2 B11480047 6'-Amino-1-[(4-chlorophenyl)methyl]-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-C]pyrazole]-5'-carbonitrile

6'-Amino-1-[(4-chlorophenyl)methyl]-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-C]pyrazole]-5'-carbonitrile

Cat. No.: B11480047
M. Wt: 493.9 g/mol
InChI Key: MDXZFVDLSNGLTQ-UHFFFAOYSA-N
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Description

6’-Amino-1-[(4-chlorophenyl)methyl]-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Amino-1-[(4-chlorophenyl)methyl]-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of indole derivatives with pyrazole derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the spiro structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6’-Amino-1-[(4-chlorophenyl)methyl]-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6’-Amino-1-[(4-chlorophenyl)methyl]-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6’-Amino-1-[(4-chlorophenyl)methyl]-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-Amino-1-[(4-chlorophenyl)methyl]-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile stands out due to its specific combination of functional groups and spiro structure, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C28H20ClN5O2

Molecular Weight

493.9 g/mol

IUPAC Name

6'-amino-1-[(4-chlorophenyl)methyl]-3'-methyl-2-oxo-1'-phenylspiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

InChI

InChI=1S/C28H20ClN5O2/c1-17-24-26(34(32-17)20-7-3-2-4-8-20)36-25(31)22(15-30)28(24)21-9-5-6-10-23(21)33(27(28)35)16-18-11-13-19(29)14-12-18/h2-14H,16,31H2,1H3

InChI Key

MDXZFVDLSNGLTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C3(C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)C(=C(O2)N)C#N)C6=CC=CC=C6

Origin of Product

United States

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